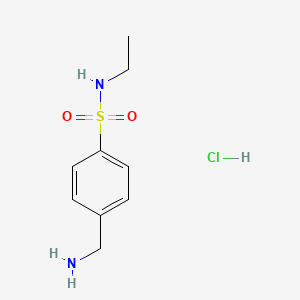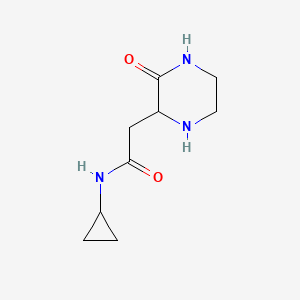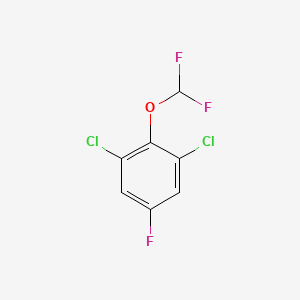
1(2H)-Naphthalenone, 3,4-dihydro-5-(2,2,2-trifluoroethoxy)-
Overview
Description
1(2H)-Naphthalenone, 3,4-dihydro-5-(2,2,2-trifluoroethoxy)- is a member of the 1(2H)-naphthalenone family of compounds. It is a colorless, odorless, and non-toxic compound. It is used in a variety of scientific applications, such as for synthesis, research, and laboratory experiments.
Scientific Research Applications
Synthesis and Chemical Properties
- A study detailed an improved synthesis method for a related compound, highlighting its potential in medicinal chemistry and as an intermediate in the synthesis of more complex molecules (Wang Wen-zhou, 2003).
- Research on the degradation of 1-naphthol by soil bacteria revealed the production of a similar dihydro-dihydroxy-naphthalenone compound, underscoring the role of microbial pathways in environmental remediation (Walker et al., 1975).
- A study on the oxidation of naphthalene presented the formation of epoxy- and dihydroxy-dihydronaphthalenones, contributing to the understanding of organic reaction mechanisms and potential applications in synthesis (Smith et al., 1978).
Pharmacological and Biological Activities
- Novel naphthalenone compounds were isolated from green walnut husks, showing significant anti-tumor activity, pointing to their potential in cancer research (Li-na Guo et al., 2015).
- The chemical biology of naphthoquinones, closely related to naphthalenones, was reviewed for their implications in inflammatory, anti-inflammatory, and anticancer activities, as well as toxicities, highlighting the diverse biological impacts of these compounds (Kumagai et al., 2012).
Environmental Implications
- The role of naphthoquinones in the environment, as products of fuel and tobacco combustion, and their effects on pulmonary diseases were discussed, demonstrating the environmental and health relevance of these compounds (Kumagai et al., 2012).
properties
IUPAC Name |
5-(2,2,2-trifluoroethoxy)-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O2/c13-12(14,15)7-17-11-6-2-3-8-9(11)4-1-5-10(8)16/h2-3,6H,1,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPYAACACPGZOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2OCC(F)(F)F)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1(2H)-Naphthalenone, 3,4-dihydro-5-(2,2,2-trifluoroethoxy)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




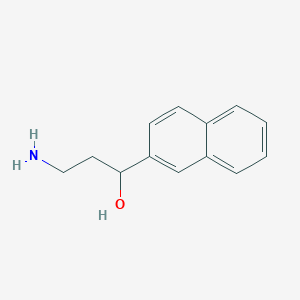
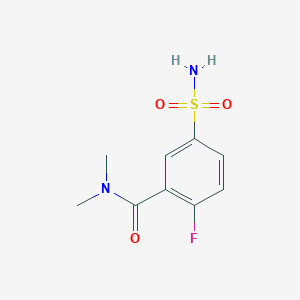
![3-{[(Benzyloxy)carbonyl]amino}oxolane-3-carboxylic acid](/img/structure/B1444016.png)
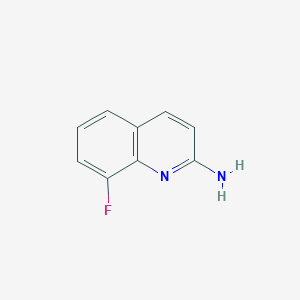
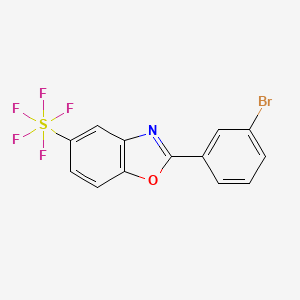
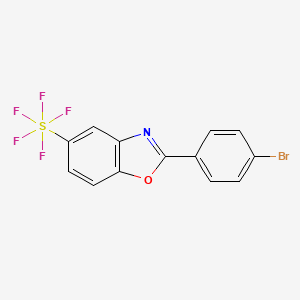
![4-Chloro-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1444024.png)

